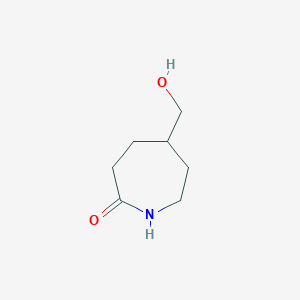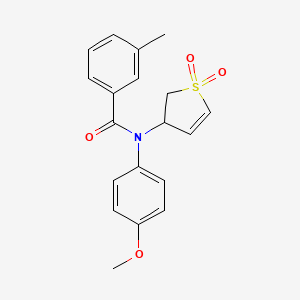
(1S)-1-(2,2-Difluorocyclopentyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2,2-Difluorocyclopentyl)ethanamine: is a chemical compound with the molecular formula C7H13F2N It is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,2-Difluorocyclopentyl)ethanamine typically involves the following steps:
Fluorination: The selective fluorination of the cyclopentyl ring to introduce the two fluorine atoms.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2,2-Difluorocyclopentyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
(1S)-1-(2,2-Difluorocyclopentyl)ethanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (1S)-1-(2,2-Difluorocyclopentyl)ethanamine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(2,2-Difluorocyclopentyl)methanamine
- (1S)-1-(2,2-Difluorocyclopentyl)propanamine
Uniqueness
Compared to similar compounds, (1S)-1-(2,2-Difluorocyclopentyl)ethanamine may exhibit unique properties such as higher stability, different reactivity, and specific biological activities due to the presence of the ethanamine group and the specific positioning of the fluorine atoms.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(1S)-1-(2,2-difluorocyclopentyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-5(10)6-3-2-4-7(6,8)9/h5-6H,2-4,10H2,1H3/t5-,6?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMJJKRRUJTFRF-ZBHICJROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCC1(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2615012.png)
![3-Amino-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-5-thiol](/img/structure/B2615014.png)


![2-(4-chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide](/img/structure/B2615017.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2615018.png)


![N-(2-benzoylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2615029.png)
![diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2615030.png)
![3-methyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2615031.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2615032.png)

